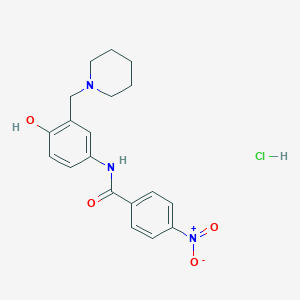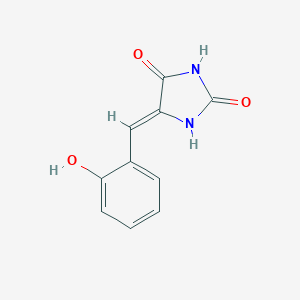
5-Salicylidenehydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Salicylidenehydantoin (SHD) is a chemical compound that belongs to the class of hydantoins. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. SHD has been widely used in scientific research due to its ability to form coordination complexes with various metal ions.
Mécanisme D'action
The mechanism of action of 5-Salicylidenehydantoin is based on its ability to form coordination complexes with metal ions. The formed complexes can interact with biological molecules, such as proteins and nucleic acids, and modify their function. For example, 5-Salicylidenehydantoin-copper complexes have been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
5-Salicylidenehydantoin and its metal complexes have been shown to have various biochemical and physiological effects. For example, 5-Salicylidenehydantoin-copper complexes have been shown to induce oxidative stress in cancer cells, leading to cell death. 5-Salicylidenehydantoin-nickel complexes have been shown to inhibit the growth of bacteria, making them potential antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
5-Salicylidenehydantoin has several advantages for lab experiments, such as its ability to form stable coordination complexes with metal ions, its high purity, and its solubility in organic solvents. However, 5-Salicylidenehydantoin has some limitations, such as its low solubility in water, which can limit its use in biological systems.
Orientations Futures
There are several future directions for the use of 5-Salicylidenehydantoin in scientific research. One potential application is in the development of new antibacterial agents, as 5-Salicylidenehydantoin-nickel complexes have shown promising results in inhibiting bacterial growth. Another potential application is in the development of new anticancer agents, as 5-Salicylidenehydantoin-copper complexes have shown promising results in inducing oxidative stress in cancer cells. Additionally, the use of 5-Salicylidenehydantoin and its metal complexes in catalysis and electrochemistry is an area of ongoing research.
Méthodes De Synthèse
5-Salicylidenehydantoin can be synthesized by the reaction of salicylaldehyde and hydantoin in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form 5-Salicylidenehydantoin. The purity of the synthesized 5-Salicylidenehydantoin can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-Salicylidenehydantoin has been extensively used in scientific research as a ligand for metal ions. It forms stable coordination complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in various applications, such as catalysis, electrochemistry, and bioinorganic chemistry.
Propriétés
Numéro CAS |
90771-20-3 |
|---|---|
Nom du produit |
5-Salicylidenehydantoin |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5- |
Clé InChI |
GXPDYJIBYGLMKU-ALCCZGGFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Autres numéros CAS |
90771-20-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



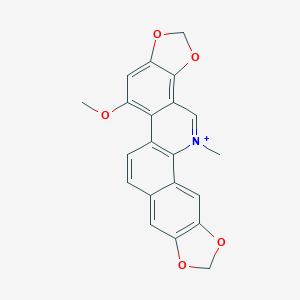
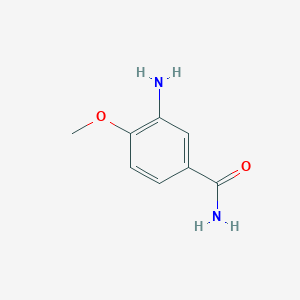
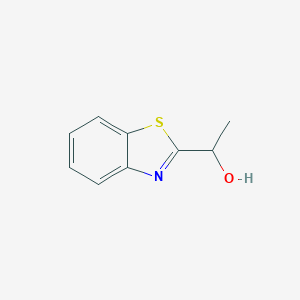
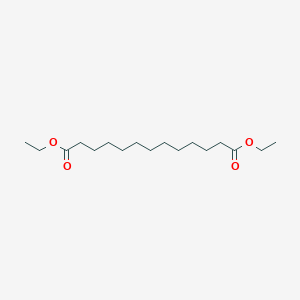
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
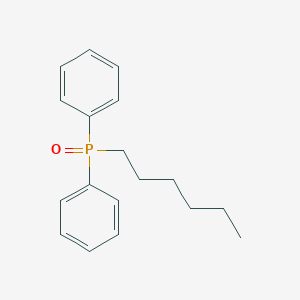
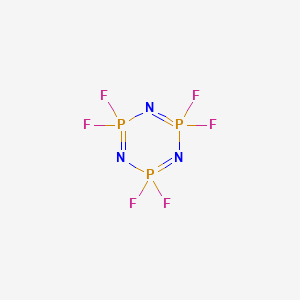
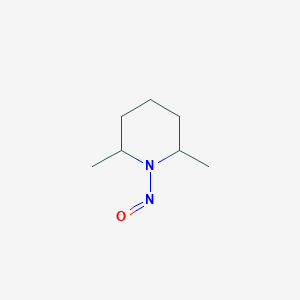
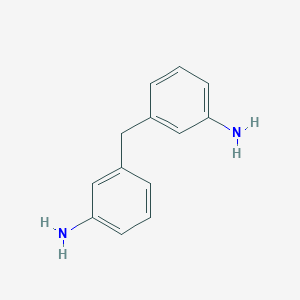
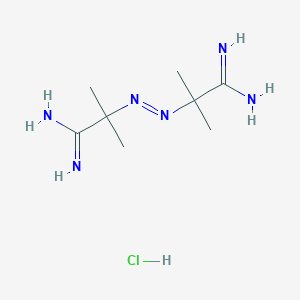
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
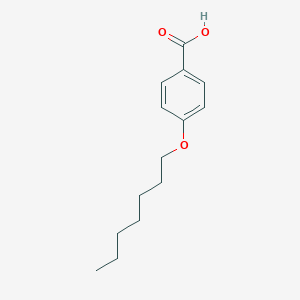
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
